2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15033886
InChI: InChI=1S/C21H16N6O2S2/c1-29-16-9-5-3-7-14(16)18-25-19-13-6-2-4-8-15(13)23-21(27(19)26-18)31-12-17(28)24-20-22-10-11-30-20/h2-11H,12H2,1H3,(H,22,24,28)
SMILES:
Molecular Formula: C21H16N6O2S2
Molecular Weight: 448.5 g/mol

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15033886

Molecular Formula: C21H16N6O2S2

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C21H16N6O2S2
Molecular Weight 448.5 g/mol
IUPAC Name 2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H16N6O2S2/c1-29-16-9-5-3-7-14(16)18-25-19-13-6-2-4-8-15(13)23-21(27(19)26-18)31-12-17(28)24-20-22-10-11-30-20/h2-11H,12H2,1H3,(H,22,24,28)
Standard InChI Key JTWVLLQKZOBSGC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=CS5

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s scaffold integrates a triazolo[1,5-c]quinazoline system, a bicyclic structure combining a triazole ring fused to a quinazoline moiety. The quinazoline component provides a planar aromatic system, while the triazole ring introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capabilities.

Table 1: Key Structural Components

ComponentDescription
Triazoloquinazoline coreBicyclic system with N1, N2, and N4 positions enabling kinase interactions
2-Methoxyphenyl groupElectron-donating substituent at position 2, influencing bioavailability
Thioacetamide-thiazoleSulfur-containing side chain contributing to solubility and target affinity

The 2-methoxyphenyl group at position 2 of the triazole ring modulates electronic properties, potentially enhancing blood-brain barrier penetration. The thioacetamide linker connects the core to a 1,3-thiazol-2-yl group, which may engage in π-π stacking or hydrophobic interactions with biological targets.

Spectroscopic and Computational Data

Density functional theory (DFT) simulations predict strong electron delocalization across the triazoloquinazoline core, with calculated dipole moments of 5.2–6.1 D, suggesting moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:

  • Quinazoline protons: δ 7.8–8.6 ppm (aromatic region)

  • Methoxy group: δ 3.9 ppm (singlet)

  • Thiazole protons: δ 7.2–7.5 ppm

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves four critical stages (Figure 1):

  • Quinazoline Precursor Formation: Condensation of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate yields a substituted quinazolinone intermediate.

  • Triazole Cyclization: Treatment with hydrazine and subsequent cyclization using POCl₃ introduces the triazole ring.

  • Sulfanyl Acetamide Incorporation: Thiolation at position 5 via nucleophilic substitution with mercaptoacetic acid, followed by coupling to 2-aminothiazole.

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1DMF, 110°C, 12h68
2POCl₃, reflux, 6h72
3DCC, DMAP, CH₂Cl₂, rt65
4Column chromatography (EtOAc:Hexane)89

Microwave-assisted synthesis reduces Step 2 duration to 45 minutes with comparable yields (70–73%).

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

In enzymatic assays, the compound exhibits IC₅₀ values of:

  • 12 nM against ALK (anaplastic lymphoma kinase)

  • 18 nM against ROS1

  • 24 nM against EGFR T790M mutants

Comparative studies with PF-06463922 (a clinically tested ALK/ROS1 inhibitor) show superior blood-brain barrier penetration (brain/plasma ratio: 1.8 vs. 0.9) . Molecular docking simulations position the methoxyphenyl group within the ALK ATP-binding pocket, forming hydrogen bonds with Met1199 and Glu1210.

Antiproliferative Effects

In NCI-60 cancer cell lines, the compound demonstrates broad-spectrum activity:

Table 3: GI₅₀ Values (μM)

Cell LineGI₅₀
A549 (lung)0.28
MCF-7 (breast)0.34
PC-3 (prostate)0.41
HT-29 (colon)0.52

Mechanistically, it induces G2/M cell cycle arrest (flow cytometry) and caspase-3-mediated apoptosis (2.8-fold increase at 1 μM).

Research Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.12 mg/mL in PBS) and CYP-mediated drug-drug interaction potential. Structural modifications under investigation:

  • Replacement of methoxy with trifluoromethoxy to enhance metabolic stability

  • PEGylation of the thioacetamide linker to improve solubility

Phase I clinical trials are anticipated to begin in Q3 2026, pending IND-enabling toxicity studies .

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